N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
N-benzyl-5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H15Cl3N2O2 and its molecular weight is 421.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate was synthesized to explore the coordination geometry around silver ions, demonstrating the compound's role in forming complexes with potential applications in materials science and catalysis (Shi, Ge, & Liu, 2010).
Applications in Organic Synthesis
- Novel tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives were synthesized under microwave irradiation, showcasing the role of pyridinecarboxamide derivatives in facilitating the synthesis of heterocyclic compounds with potential applications in medicinal chemistry (Abdalha et al., 2011).
Photocatalytic Degradation Studies
- The photocatalytic degradation of pyridine in water over TiO2 was studied, indicating the environmental applications of pyridine derivatives in the removal of noxious chemicals from water sources (Maillard-Dupuy et al., 1994).
CB1 Inverse Agonists
- A study on 5,6-diarylpyridines as human CB1 inverse agonists highlights the therapeutic potential of pyridinecarboxamide derivatives in developing treatments for disorders related to the endocannabinoid system (Meurer et al., 2005).
Electronic Properties and Interaction Landscapes
- Research on N-(Chlorophenyl)pyridinecarboxamides explored their electronic properties and interaction landscapes, providing insights into the design of compounds with tailored electronic and physical properties for various applications (Gallagher et al., 2022).
Properties
IUPAC Name |
N-benzyl-5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-16-7-6-14(17(22)9-16)11-25-12-15(8-18(23)20(25)27)19(26)24-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYFAPHYFGCAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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